molecular formula C26H25NO5 B8059328 2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid

2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid

Cat. No.: B8059328
M. Wt: 431.5 g/mol
InChI Key: PGZATRCGAPHQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid is a chemical compound with the molecular formula C26H25NO5. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid typically involves the reaction of 4-(3-aminopropyl)phenol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions generally involve:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or dimethylformamide

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated peptide synthesizers can also streamline the process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.

    Oxidation and Reduction Reactions: The phenoxy and propyl groups can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide

    Peptide Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt

    Oxidation: Potassium permanganate or other strong oxidizing agents

    Reduction: Lithium aluminum hydride or other reducing agents

Major Products Formed

    Fmoc Deprotection: Free amino group

    Peptide Coupling: Peptide bonds with various amino acids

    Oxidation: Oxidized derivatives of the phenoxy or propyl groups

    Reduction: Reduced derivatives of the phenoxy or propyl groups

Scientific Research Applications

2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based therapeutics and diagnostic agents.

    Industry: In the production of custom peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of 2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be selectively removed to expose the free amino group, allowing for further functionalization or biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[3-(Fmoc-amino)methyl]phenoxy]acetic acid
  • 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid
  • 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid

Uniqueness

2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with a phenoxyacetic acid moiety. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes. The presence of the propyl linker also provides additional flexibility in the design of complex molecules.

Properties

IUPAC Name

2-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-25(29)17-31-19-13-11-18(12-14-19)6-5-15-27-26(30)32-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-14,24H,5-6,15-17H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZATRCGAPHQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC4=CC=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.